![molecular formula C16H15FN2 B2552136 1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole CAS No. 637325-03-2](/img/structure/B2552136.png)
1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole is a chemical compound that belongs to the benzimidazole class of compounds. It is a potent inhibitor of tubulin polymerization and has been extensively studied for its potential use in cancer treatment.
Wissenschaftliche Forschungsanwendungen
Antitumor Properties Research on fluorinated benzothiazoles, structurally related to 1-[(2-Fluorophenyl)methyl]-5,6-dimethylbenzimidazole, has shown potent cytotoxic activities in vitro against sensitive human breast MCF-7 (ER+) and MDA 468 (ER-) cell lines, demonstrating significant antitumor properties. These compounds induce cytochrome P450 CYP1A1, a crucial event in determining the antitumor specificity of this series of benzothiazoles (Hutchinson et al., 2001). Additionally, water-soluble L-lysyl- and L-alanyl-amide prodrugs of lipophilic antitumor 2-(4-aminophenyl)benzothiazoles have been synthesized to address formulation and bioavailability issues, further highlighting the potential of fluorinated benzothiazoles in clinical settings (Hutchinson et al., 2002).
Pharmaceutical Development The development of novel ionic liquid-based microemulsion formulations for dermal delivery of anticancer drugs such as 5-fluorouracil illustrates the potential for benzimidazole derivatives in enhancing the solubility and permeability of anticancer drugs, thus improving therapeutic efficacy (Goindi et al., 2014). This approach may be applicable to similar benzimidazole derivatives for dermal or other routes of drug delivery.
Mechanism of Action Insights Studies have provided insights into the mechanism of action of benzothiazoles, showing that metabolic inactivation can be thwarted by isosteric replacement of hydrogen with fluorine atoms at positions around the benzothiazole nucleus. Amino acid conjugation has been used to overcome limitations posed by drug lipophilicity, showcasing the strategic modifications that can enhance the drug's efficacy and bioavailability (Bradshaw et al., 2002).
DNA Interaction and Antioxidant Activity Benzimidazole derivatives have been studied for their interaction with DNA and interference with several DNA-associated processes, highlighting their relevance in medicinal chemistry. Some compounds, especially those with benzimidazole moieties, show significant antioxidant activities, potentially offering therapeutic benefits beyond antitumor effects (Bhattacharya & Chaudhuri, 2008).
Radiolabeling for Imaging The synthesis of carbon-11 labeled fluorinated 2-arylbenzothiazoles for potential use as PET imaging agents to image tyrosine kinase in cancers illustrates the versatility of these compounds in diagnostic applications as well as therapeutic (Wang et al., 2006).
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2/c1-11-7-15-16(8-12(11)2)19(10-18-15)9-13-5-3-4-6-14(13)17/h3-8,10H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWFGWZEDKDOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

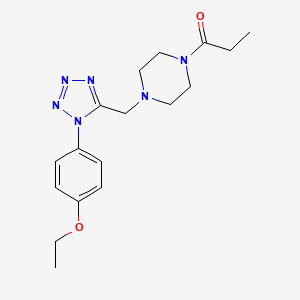

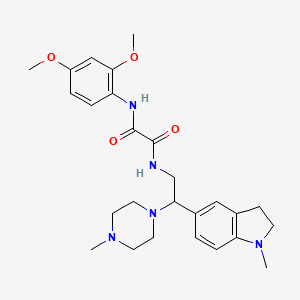
![N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]glycinamide](/img/structure/B2552059.png)
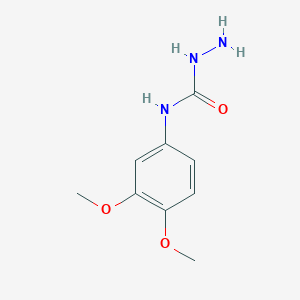
![Methyl 2,5-dimethyl-4-sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2552061.png)

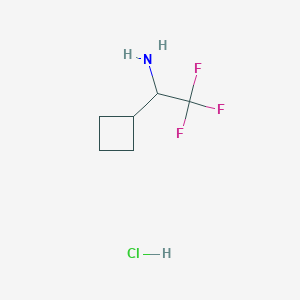
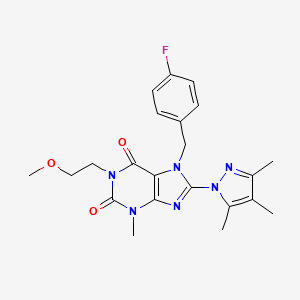
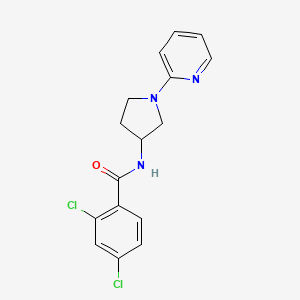
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2552068.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2552072.png)
![4-acetyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2552076.png)